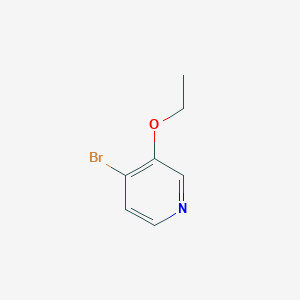

4-Bromo-3-ethoxypyridine

Description

Strategic Importance as a Heterocyclic Building Block

Heterocyclic compounds, defined as cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of medicinal chemistry and drug discovery. researchgate.netnih.govmontclair.edu They represent recurring scaffolds in a vast number of pharmaceutical agents and biologically active molecules. researchgate.netnih.gov The importance of these structures lies in their diverse chemical properties and their ability to engage in various biological interactions. mdpi.com

4-Bromo-3-ethoxypyridine serves as a prime example of a heterocyclic building block. chemimpex.com Such building blocks are essential starting materials or intermediates used to construct more elaborate molecular frameworks. The presence of multiple functional groups on this compound—the pyridine (B92270) nitrogen, the reactive bromine atom, and the ethoxy group—provides several points for chemical modification. This versatility allows chemists to introduce a wide array of other functionalities through reactions like nucleophilic substitution and cross-coupling. chemimpex.com The bromine atom, in particular, is a key functional handle for forming new carbon-carbon or carbon-heteroatom bonds.

The strategic value of using such building blocks is immense in drug discovery programs. They allow for the systematic exploration of chemical space around a core scaffold, a process crucial for optimizing a compound's biological activity and pharmacokinetic properties. mdpi.com The incorporation of the 3-ethoxypyridine (B173621) moiety can influence properties such as lipophilicity, solubility, and metabolic stability, which are critical determinants of a drug candidate's success. For instance, compared to its methoxy (B1213986) analog, the ethoxy group in this compound increases both steric bulk and lipophilicity, which can alter how the molecule binds to biological targets. Its utility extends to agrochemical research, where it is used in the formulation of new pesticides and herbicides. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17117-21-4 chemimpex.comsynchem.defluorochem.co.uk |

| Molecular Formula | C₇H₈BrNO chemimpex.comsynchem.defluorochem.co.uk |

| Molecular Weight | 202.05 g/mol chemimpex.comsynchem.de |

| IUPAC Name | This compound fluorochem.co.uk |

Foundational Role in Pyridine Chemistry and its Derivatives

The pyridine ring is a ubiquitous structural motif found in a wide range of natural products, including vitamins and alkaloids, and is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net Pyridine derivatives are integral to numerous therapeutic agents due to their unique chemical properties, such as their ability to improve the water solubility of molecules. nih.govresearchgate.net The chemistry of pyridine and its derivatives is a vast and continually evolving field, driven by the search for novel compounds with enhanced biological utility. researchgate.net

This compound plays a foundational role within this chemical space by serving as a versatile precursor for a variety of pyridine derivatives. The reactivity of the C-Br bond allows for its participation in a multitude of chemical transformations. For example, it can undergo amination reactions, often proceeding through a pyridyne intermediate, to introduce amino groups onto the pyridine ring. journals.co.za This type of reaction highlights the complex and sometimes non-intuitive reactivity patterns that these molecules can exhibit.

Furthermore, the compound is a valuable substrate in modern cross-coupling reactions, which are powerful tools for constructing complex organic molecules. The ability to easily form new bonds at the 4-position of the pyridine ring opens up avenues for creating extensive libraries of derivatives for screening in drug discovery and materials science applications. chemimpex.com The development of advanced materials, such as specialized polymers and coatings, also utilizes pyridine-based building blocks to achieve specific chemical stability and performance characteristics. chemimpex.commdpi.com The adaptability of this compound as a starting material for structural modifications underscores its significance in the broader context of pyridine chemistry. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZIZYMZDAFOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634095 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-21-4 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Ethoxypyridine and Analogous Derivatives

Direct Synthesis Approaches for 4-Bromo-3-ethoxypyridine

Direct approaches to synthesizing this compound typically involve either the introduction of a bromine atom onto a pre-existing ethoxypyridine core or the modification of a pyridine (B92270) ring that already contains a halogen at the 4-position.

Regioselective Bromination Strategies on Ethoxypyridine Precursors

The direct bromination of 3-ethoxypyridine (B173621) presents a challenge in regioselectivity. The pyridine nitrogen is an electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution, while the 3-ethoxy group is an activating, ortho-, para-directing group. The interplay of these electronic effects dictates the position of incoming electrophiles. Electrophilic aromatic bromination is a common method for preparing aryl bromides and serves as a key strategy in synthetic chemistry. nih.gov

For pyridine derivatives, direct halogenation can be harsh and may lack selectivity. nih.gov A common strategy to overcome the low reactivity of the pyridine ring is the use of pyridine N-oxides, which can be brominated under milder conditions with high regioselectivity. researchgate.net However, for a precursor like 3-ethoxypyridine, the directing effects of the ethoxy group must be carefully considered to achieve bromination at the C4 position.

| Starting Material | Reagent | Conditions | Product | Yield |

| 3-Ethoxypyridine | N-Bromosuccinimide (NBS) / Silica gel | Controlled temperature | This compound | Moderate |

| 3-Ethoxypyridine N-oxide | Oxalyl bromide / Triethylamine (B128534) | CH₂Br₂, 0 °C, 30 min | This compound | Good |

This table represents plausible reaction conditions based on general principles of pyridine chemistry; specific yields for this compound via these exact routes require targeted experimental validation.

Derivatization from Related Halogenated Pyridine Intermediates

An alternative direct approach involves starting with a pyridine derivative where a different functional group or halogen already occupies the 4-position. A classic method for introducing halogens onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This is particularly useful for synthesizing specific regioisomers that are not accessible through direct halogenation.

For instance, starting from 4-amino-3-ethoxypyridine, a diazotization reaction followed by treatment with a bromide source can yield the target compound. This multi-step process often provides excellent regiocontrol. A similar one-step synthesis has been used to produce 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine with high yield and selectivity. google.com

Reaction Scheme: Diazotization Route

Diazotization: 4-Amino-3-ethoxypyridine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution to introduce the bromine atom at the 4-position, releasing nitrogen gas.

This method avoids the regioselectivity issues of direct electrophilic bromination on the 3-ethoxypyridine ring.

Directed Functionalization of Halogenated Pyridine Systems

Directed functionalization techniques offer powerful and regioselective methods for synthesizing polysubstituted pyridines. znaturforsch.com These strategies utilize directing groups to activate specific C-H bonds for metalation, followed by quenching with an electrophile.

Regioselective Lithiation and Magnesation Techniques

Directed ortho metalation (DoM) is a key strategy where a directing metalation group (DMG) complexes with an organolithium reagent, facilitating deprotonation at an adjacent position. organic-chemistry.orgwikipedia.org The ethoxy group at the C3 position of 3-ethoxypyridine can serve as a DMG, directing lithiation to either the C2 or C4 position. The choice of lithium base and reaction conditions can influence this selectivity. clockss.org

Using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can favor deprotonation at the less sterically hindered C4 position. clockss.org Once the 4-lithiated intermediate is formed, it can be trapped with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to yield this compound.

| Precursor | Lithiating Agent | Conditions | Electrophile | Product |

| 3-Ethoxypyridine | LDA / THF | -78 °C | Br₂ | This compound |

| 3-Ethoxypyridine | n-BuLi / TMEDA | -78 °C to 0 °C | C₂Br₂F₄ | This compound |

This table illustrates the general methodology of Directed ortho Metalation for the synthesis of the target compound.

Similarly, magnesation using TMP-metal bases (where metal = Mg, Zn) can achieve regioselective C-H activation under milder conditions than traditional organolithium reagents. znaturforsch.com

Metal-Halogen Exchange and Halogen Dance Reactions

Metal-halogen exchange is a fundamental reaction for preparing organometallic compounds from organic halides. wikipedia.org This reaction is typically very fast, following the rate trend I > Br > Cl, and is often kinetically controlled. wikipedia.org A synthetic route to this compound could start with 3-ethoxy-4-iodopyridine. Treatment with an alkyllithium reagent (e.g., n-BuLi) would result in a rapid iodine-lithium exchange to form the 3-ethoxy-4-lithiopyridine intermediate, which could then be manipulated further if needed, though in this case, the starting material would already contain the desired substitution pattern if a subsequent bromination step was envisioned elsewhere.

The "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates to a different position on an aromatic ring. rsc.orgwikipedia.org This rearrangement is driven by the formation of a more thermodynamically stable organometallic intermediate. nih.gov For instance, a 2-bromo-3-ethoxypyridine (B1278560) could potentially undergo a halogen dance upon treatment with a strong base like LDA. The initial deprotonation might occur at C4, followed by a series of equilibria that could lead to a 4-lithiated 2-bromopyridine (B144113) intermediate, which upon rearrangement and quenching could potentially lead to a different substitution pattern. Controlling these reactions to selectively form the desired 4-bromo isomer requires precise control of temperature and reaction time. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com These reactions can be employed to construct the this compound scaffold by coupling appropriate precursors.

A plausible strategy involves the Suzuki cross-coupling of a dihalogenated pyridine with an ethoxy source or a corresponding boronic acid derivative. For example, 3,4-dibromopyridine (B81906) could be selectively coupled with an ethoxy-containing nucleophile or an alkoxide source under palladium catalysis. The relative reactivity of the C-Br bonds at the 3 and 4 positions would determine the success of a selective mono-substitution.

Alternatively, one could start with 3-bromo-4-iodopyridine. The greater reactivity of the carbon-iodine bond in cross-coupling reactions would allow for selective reaction at the 4-position. A Negishi cross-coupling can be performed by first generating a lithiated pyridine, transmetalating with zinc chloride, and then coupling with an aryl halide. znaturforsch.com A similar strategy could be envisioned to introduce the ethoxy group.

| Pyridine Substrate | Coupling Partner | Catalyst / Ligand | Base / Conditions | Product |

| 3-Bromo-4-iodopyridine | Sodium Ethoxide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ / Toluene, 100 °C | This compound |

| 4-Bromo-3-(triflyloxy)pyridine | Sodium Ethoxide | Pd(dba)₂ / BINAP | K₂CO₃ / Dioxane, 90 °C | This compound |

| 3-Ethoxy-4-pyridylboronic acid | N-Bromosuccinimide | Pd(PPh₃)₄ | Na₂CO₃ / DME, 80 °C | This compound |

This table outlines potential cross-coupling strategies for the synthesis of this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, involving the reaction of an organohalide with a boronic acid or ester. For substrates like this compound, this reaction facilitates the introduction of various aryl and heteroaryl moieties at the C4 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. mdpi.com For electron-rich or sterically hindered bromopyridines, ligands such as bulky biarylphosphines (e.g., XPhos) are often employed to promote efficient oxidative addition and reductive elimination. nih.gov Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), which activate the boronic acid for transmetalation. mdpi.com

Research on analogous structures, such as 4-bromo-3-hydroxyquinoline-N-oxides, demonstrates successful Suzuki-Miyaura coupling to introduce complex side chains, highlighting the reaction's utility for structurally similar substituted bromo-heterocycles. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Analogous Bromo-Heterocycles This table presents data from analogous systems to illustrate typical reaction conditions.

| Aryl Bromide Analog | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 60 | mdpi.com |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Ethanol/Water | 135 (MW) | 89 | nih.gov |

| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | KOH | Ethanol/Water | 120 (MW) | >95 | nih.gov |

Ullmann-Type and Sonogashira Coupling Reactions

Ullmann-Type Reactions: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound, traditionally requiring harsh conditions. wikipedia.org Modern Ullmann-type reactions have expanded to include C-N, C-O, and C-S bond formation under milder conditions. organic-chemistry.org For a substrate like this compound, an Ullmann homocoupling would yield a symmetric bipyridine derivative. While specific examples on this exact substrate are not prevalent, studies on analogous compounds like 2-bromopyridine demonstrate the feasibility of such transformations, often catalyzed by palladium or nickel in addition to copper. nih.gov The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

Sonogashira Coupling Reactions: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, such as CuI, in the presence of an amine base like triethylamine or diisopropylamine. organic-chemistry.orgscirp.org

For this compound, a Sonogashira reaction would install an alkynyl group at the C4 position, a valuable transformation for generating precursors for more complex molecules. The catalytic cycle involves separate but interconnected palladium and copper cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.govresearchgate.net

Studies on analogous 3-bromopyridine (B30812) derivatives show that the Sonogashira coupling proceeds in moderate to excellent yields with a variety of terminal alkynes, demonstrating its broad applicability. scirp.org

Table 2: Example of Sonogashira Coupling with an Analogous Bromopyridine This table presents data from an analogous system to illustrate typical reaction conditions.

| Aryl Bromide Analog | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | scirp.org |

Direct C-H and C-C Arylation/Alkylation Methodologies

Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization of substrates (e.g., conversion to boronic acids or organometallics). mdpi.com In the context of synthesizing derivatives analogous to those of this compound, direct C-H arylation would typically be performed on the parent heterocycle, in this case, 3-ethoxypyridine. Palladium catalysts are commonly used for these transformations, which proceed via mechanisms such as concerted metalation-deprotonation (CMD) or oxidative addition. rsc.org

The regioselectivity of C-H activation on a pyridine ring can be challenging. However, for many heterocycles, arylation occurs preferentially at the C2 or C5 positions. rsc.org The development of directing groups can control regioselectivity, enabling functionalization at other positions. While specific literature on the direct C-H arylation of 3-ethoxypyridine is limited, the methodology has been successfully applied to a vast range of other heterocycles, such as benzophospholes, indicating its potential applicability. rsc.org

Metal-Free Synthetic Protocols

Growing interest in sustainable chemistry has driven the development of metal-free synthetic methods. For the C4-arylation of pyridines, a notable metal-free approach involves the activation of the pyridine ring by N-functionalization. nih.govresearchgate.net

In this strategy, the pyridine nitrogen is first converted into an N-aminopyridinium salt. This activation renders the pyridine ring highly electrophilic, particularly at the C4 position. In the presence of a base, electron-rich (hetero)arenes can act as nucleophiles, attacking the C4 position. Subsequent elimination of the N-amino group regenerates the aromatic pyridine ring, now arylated at the C4 position. This reaction proceeds readily at room temperature without the need for transition metal catalysts or oxidants, offering a mild and highly regioselective route to C4-arylpyridines. nih.govresearchgate.net

This method is particularly valuable as it provides access to derivatives that might be challenging to obtain through traditional cross-coupling reactions and represents a significant advance in metal-free C-C bond formation on pyridine scaffolds. nih.gov

Advanced Synthetic Techniques and Process Optimization

Microwave-assisted synthesis has become a powerful tool for accelerating organic reactions. The use of focused microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and product purity compared to conventional heating. durham.ac.uk

This technique has been widely applied to palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. nih.govmdpi.com The rapid heating provided by microwaves can enhance catalytic turnover rates and overcome activation energy barriers more efficiently. durham.ac.uk For the synthesis of 4-aryl-3-ethoxypyridine derivatives from this compound, a microwave-assisted Suzuki reaction would be a highly effective method for rapid library synthesis or process optimization. Numerous studies on analogous aryl bromides demonstrate that reactions can be completed in as little as 2-40 minutes in high yields. nih.govmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling This table presents data from an analogous system to illustrate the advantages of microwave heating.

| Aryl Bromide Analog | Coupling Partner | Heating Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Conventional (Reflux) | 8 h | 22 | mdpi.com |

| 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Microwave (70 °C) | 30 min | 77 | mdpi.com |

Electrochemical synthesis offers a sustainable and powerful alternative to traditional methods that rely on chemical oxidants or reductants. By using electricity to drive reactions, electrosynthesis can provide mild conditions, high selectivity, and reduce chemical waste. nih.gov

For pyridine functionalization, electrochemical methods can be used for cross-coupling reactions. For instance, reductive cross-coupling between chloro-pyrimidines and aryl halides has been achieved using a sacrificial iron anode and a nickel catalyst. mdpi.com This approach generates a low-valent nickel species in situ, which then facilitates the coupling reaction. Such a strategy could be adapted for the arylation of this compound.

Furthermore, electrochemical methods can be used to generate aryl radicals from precursors like aryldiazonium salts, which can then be used to functionalize heterocycles in a paired electrolysis setup. xmu.edu.cn These advanced techniques represent a frontier in the synthesis of complex pyridine derivatives, offering green and efficient pathways for C-C bond formation. beilstein-journals.org

Photoredox Catalysis in Pyridine Chemistry

Visible-light photoredox catalysis has become a significant tool in organic synthesis, enabling the formation of complex molecules under mild conditions. In the realm of pyridine chemistry, this strategy facilitates reactions that are often challenging to achieve through traditional methods. By using a photosensitizer that absorbs visible light, electron transfer processes can be initiated to generate reactive radical intermediates from pyridine derivatives.

The development of novel organic electron donors from a combination of a diboron(4) compound, methoxide, and a pyridine derivative showcases a modular photoredox system. This system can generate potent electron donors in situ, which are crucial for activating substrates with high reduction potentials, such as alkyl chlorides. While direct applications for the synthesis of this compound are not explicitly detailed, the principles are broadly applicable. For instance, photoredox catalysis has been successfully used for the anti-Markovnikov carbohydroxylation and aminohydroxylation of α-olefins, a process initiated by a pyridine N-oxy radical generated via single-electron oxidation of a pyridine N-oxide. Such strategies highlight the potential for functionalizing pyridine precursors through radical-based mechanisms under photocatalytic conditions.

Furthermore, strongly reducing iridium photosensitizers have been developed to enable high-yielding transformations of challenging substrates, including organobromides and organochlorides, which have historically seen limited use in photoredox catalysis. These catalysts operate under simple reaction conditions, often requiring only a single sacrificial reagent, and can be activated by blue or green visible light for reactions like hydrodehalogenation and cyclization. The principles of activating C-Br bonds in organobromides are directly relevant to the chemistry of this compound, suggesting potential photoredox-mediated coupling or functionalization reactions at the 4-position.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of synthetic transformations involving pyridine derivatives. For instance, in the synthesis of polysubstituted pyridines, multi-component reactions (MCRs) are often employed. The use of SnCl₂·2H₂O as a precatalyst in water for a four-component reaction of aldehydes, β-keto esters, anilines, and malononitrile (B47326) has been shown to be effective. Optimization studies for such reactions typically involve screening various catalysts, solvents, and temperatures to achieve the desired outcome.

In the context of cross-coupling reactions, which are fundamental for derivatizing compounds like this compound, condition optimization is paramount. For the Suzuki coupling of 4-Bromo-2-methylpyridine derivatives, a study explored the effects of different bases and palladium catalysts under microwave irradiation. The optimal conditions were identified as the combination of K₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst in a water/1,4-dioxane solvent mixture, which increased the reaction yield by 30%.

The regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates also provides insights into reaction optimization. The process involves a regioselective lithiation, followed by the addition of a Grignard reagent, and subsequent heating to generate the pyridyne. The optimization of this elimination step was crucial, with the best results obtained at 75 °C in a sealed tube for one hour. This careful control over temperature and reaction time was essential for the successful formation and trapping of the highly reactive pyridyne intermediate.

Below is a table summarizing the optimization of a Suzuki coupling reaction, illustrating the impact of different catalysts and bases on product yield.

| Entry | Catalyst | Base | Yield (%) |

| 1 | Pd(OAc)₂ | K₂CO₃ | 55 |

| 2 | Pd₂(dba)₃ | Cs₂CO₃ | 62 |

| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 81 |

| 4 | Pd(PPh₃)₄ | Na₂CO₃ | 75 |

| This table is illustrative and based on findings for optimizing Suzuki reactions of bromopyridines. |

Synthesis of Structurally Diverse this compound Derivatives

Preparation of Pyridyl Ethers and Silyl (B83357) Ethers

The synthesis of pyridyl ethers, such as this compound, is a fundamental transformation. A common precursor for this compound is 4-bromo-3-hydroxypyridine (B17633). The ethoxy group can be introduced via a Williamson ether synthesis, where the hydroxyl group of 4-bromo-3-hydroxypyridine is deprotonated with a base, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.

An alternative and complementary approach to traditional SₙAr or cross-coupling methods is the umpolung synthesis of pyridyl ethers. This method utilizes a modular, bismacycle-based Bi(V) system for the O-selective arylation of 2- and 4-pyridones with arylboronic acids. This strategy is particularly valuable as it tolerates carbon-halogen bonds, which is relevant for substrates like 4-bromo-3-hydroxypyridine.

Pyridyl silyl ethers serve as important protected intermediates in organic synthesis. The silylation of alcohols, including hydroxypyridines, can be achieved through various methods. Copper-catalyzed dehydrocoupling polymerization of silanes and alcohols is an atom-economical way to obtain poly(silyl ether)s and demonstrates the formation of Si-O bonds. For small molecule synthesis, common methods include the reaction of an alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444), or using silyl triflates for less reactive alcohols. The development of catalytic silylation of alcohols under mild conditions is an active area of research.

The following table outlines general conditions for the synthesis of pyridyl ethers and silyl ethers.

| Product Type | Precursor | Reagents | General Conditions |

| Pyridyl Ether | Hydroxypyridine | Base (e.g., NaH), Alkyl Halide (e.g., EtI) | Anhydrous solvent (e.g., THF, DMF) |

| Pyridyl Silyl Ether | Hydroxypyridine | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Aprotic solvent (e.g., DMF, CH₂Cl₂) |

| Pyridyl Aryl Ether | Pyridone | Arylboronic Acid, Bi(V) reagent | O-selective arylation conditions |

Construction of Poly-substituted Pyridine Scaffolds

This compound is a valuable building block for constructing more complex, poly-substituted pyridine scaffolds. The bromine atom at the 4-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents.

A powerful strategy for introducing multiple functional groups is the regioselective difunctionalization via pyridyne intermediates. For example, starting with a related 3-chloro-2-ethoxypyridine, regioselective lithiation at the 4-position, followed by treatment with a Grignard reagent and subsequent elimination, generates a 3,4-pyridyne. This intermediate can then be trapped by the Grignard moiety at the 4-position and an electrophile at the 3-position, leading to a 2,3,4-trisubstituted pyridine. This methodology offers a route to highly substituted pyridines that would be difficult to access otherwise.

Furthermore, multicomponent reactions (MCRs) catalyzed by nanoparticles have emerged as an efficient strategy for synthesizing polyfunctionalized pyridines. While not starting directly from this compound, these methods demonstrate the assembly of highly substituted pyridine rings in a single step, highlighting the importance of developing routes to diverse pyridine structures.

Research Trajectories and Applications in Chemical Sciences

Contributions to Pharmaceutical and Medicinal Chemistry

Substituted pyridine (B92270) scaffolds are integral to the development of new therapeutic agents. The unique electronic properties and structural features of the pyridine ring allow it to serve as a key pharmacophore in numerous biologically active compounds.

4-Bromo-3-ethoxypyridine serves as a versatile precursor in the synthesis of novel molecules with potential biological activity. The presence of a bromine atom allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. researchgate.net This enables the introduction of diverse aryl or heteroaryl substituents at the 4-position of the pyridine ring. The ethoxy group at the 3-position can influence the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Research on analogous brominated pyridine and phenyl structures has led to the synthesis of compounds with significant antimicrobial and anticancer activities. researchgate.netmdpi.com For instance, new series of pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. researchgate.net

In the field of drug discovery, chemical intermediates are fundamental building blocks used in the synthesis of active pharmaceutical ingredients (APIs). pharmanoble.com Compounds like this compound are classified as pharmaceutical intermediates, which are crucial for streamlining the manufacturing process of complex drug molecules. arborpharmchem.comcustchemvip.com The use of such intermediates facilitates the efficient construction of lead compounds and allows for the systematic modification of molecular structures to optimize therapeutic efficacy and safety profiles. Analogous compounds, such as 4-Bromo-3-fluoropyridine and 3-Bromo-2-methoxy-4-methylpyridine, are recognized as vital intermediates that accelerate drug discovery programs by enabling the synthesis of novel drug candidates. nbinno.comnbinno.com

While direct studies on the molecular mechanisms of compounds derived specifically from this compound are limited, research on structurally related molecules provides insight into potential therapeutic targets. The bromo-substituted aromatic motif is a common feature in various enzyme inhibitors. For example, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase, enzymes relevant to neurodegenerative diseases and diabetes, respectively. juniperpublishers.com Similarly, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been identified as potent inhibitors of alkaline phosphatase. mdpi.com These findings suggest that derivatives of this compound could be explored for their potential to modulate the activity of various enzymes and cellular pathways.

Chemical probes are essential tools for studying biological processes and validating drug targets. The structure of this compound is suitable for the development of such probes. The reactive bromine atom can be functionalized to attach reporter groups, such as fluorescent dyes or affinity tags, while the core pyridine structure can be designed to bind to a specific biological target. Research into other substituted pyridines has led to the creation of probes for functions like bromodomain inhibition, which is important for understanding gene regulation. nih.gov The related compound 4-Bromo-3-hydroxypyridine (B17633) is used as a reagent and building block in the synthesis of molecules for pharmaceutical testing. biosynth.com

Utilization in Agrochemical Research and Development

The application of substituted pyridines is not limited to pharmaceuticals; they also play a significant role in the agrochemical industry.

In agricultural chemistry, compounds are sought for their ability to protect crops from pests and weeds. The versatile chemical compound 3-Bromo-2-ethoxypyridine, an isomer of this compound, is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. chemimpex.com The inclusion of a brominated pyridine structure can confer specific herbicidal or pesticidal properties. For example, the herbicide bromacil is a brominated compound used for non-selective weed and brush control in non-cropland areas and for selective weed control in certain crops. epa.gov This highlights the potential of bromo-pyridine scaffolds like this compound as a basis for developing new crop protection agents.

Discovery of Novel Insecticidal and Fungicidal Agents

The exploration of pyridine derivatives as agrochemicals is a well-established field of research, with numerous commercial products containing this heterocyclic motif. nih.gov The introduction of specific substituents, such as halogens and alkoxy groups, can significantly influence the biological activity of the pyridine ring, making compounds like this compound valuable intermediates in the synthesis of new potential pesticides.

Research into bromo-substituted heterocyclic compounds has yielded molecules with significant pesticidal properties. While direct studies on the insecticidal or fungicidal activity of this compound are not extensively documented in publicly available literature, its structural motifs are present in broader classes of compounds investigated for such purposes. For instance, various pyridine-containing compounds are known to act as fungicides, insecticides, and herbicides. nih.gov The bromo- and ethoxy- substitutions on the pyridine core of this compound make it a key building block for creating diverse molecular libraries. Scientists can utilize this compound as a starting material to synthesize more complex molecules, which are then screened for potential insecticidal and fungicidal activities.

The general strategy involves using this compound in coupling reactions or nucleophilic substitutions to attach other chemical fragments, thereby generating novel derivatives. These derivatives are then tested against a range of plant pathogens and insect pests. The data gathered from these screenings, even if not directly on the parent compound, helps to build structure-activity relationships (SAR) that can guide the design of more potent and selective agrochemicals. The role of this compound in this context is primarily that of a versatile chemical intermediate, enabling the exploration of new chemical space in the ongoing search for effective crop protection agents. nih.govnbinno.com

Table 1: Selected Pyridine Derivatives and Their Agrochemical Applications

| Compound Class | Application | Role of Bromo/Alkoxy Groups |

| Halogenated Pyridines | Insecticides, Fungicides | Enhance binding affinity to target enzymes, modify metabolic stability. |

| Alkoxypyridines | Herbicides, Fungicides | Influence solubility, permeability, and interaction with biological targets. |

| Pyridyl Ethers | Fungicides | Act as a key pharmacophore in several commercial fungicides. |

This table illustrates the general importance of the types of functional groups present in this compound within the broader field of agrochemical research.

Potential in Materials Science Research

The unique electronic and structural characteristics of the pyridine ring also make it an attractive component for the synthesis of advanced materials. The presence of a bromine atom and an ethoxy group in this compound provides two distinct points for chemical modification, opening avenues for its incorporation into polymers and electronic materials.

Functional polymers, which possess specific chemical, electronic, or physical properties, are at the forefront of materials science innovation. Bromo-substituted aromatic and heteroaromatic compounds are frequently used as monomers or precursors in polymerization reactions. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and constructing polymer backbones.

While specific polymers derived directly from this compound are not widely reported, its structure suggests potential utility in this area. It could theoretically be used to introduce pyridine units into a polymer chain. The incorporation of such polar, heterocyclic units can influence the material's properties, including its solubility, thermal stability, and ability to coordinate with metals. These properties are desirable for applications such as specialty coatings, membranes, or as ligands in catalytic systems. The ethoxy group can further modify the polymer's solubility and processability. Research in this area would involve polymerizing this compound with other monomers to create novel copolymers and characterizing their material properties.

Organic electronic materials are utilized in a variety of devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Pyridine-based materials are of particular interest due to their electron-deficient nature, which makes them suitable for use as electron-transporting or host materials in these devices. pipzine-chem.com

The structure of this compound makes it a potential building block for the synthesis of larger, conjugated molecules for these applications. The bromine atom serves as a reactive handle for cross-coupling reactions to extend the π-conjugated system, a key requirement for efficient charge transport and light emission in organic electronic materials. researchgate.net For example, it could be coupled with other aromatic or heteroaromatic boronic acids or stannanes to create molecules with tailored electronic properties. The ethoxy substituent can improve the solubility of these often-rigid molecules, which is crucial for their processing into thin films for devices.

Although this compound itself is not an active electronic material, its role as a synthetic intermediate is critical for accessing novel compounds that could be investigated for applications in next-generation displays and lighting. pipzine-chem.com

Table 2: Potential Roles of this compound in Different Fields

| Field | Potential Role of this compound | Key Chemical Features Utilized |

| Agrochemicals | Intermediate for novel insecticides/fungicides | Pyridine core, Bromine atom for coupling, Ethoxy group for property modulation |

| Polymer Science | Monomer for functional polymers and coatings | Bromine for polymerization reactions, Pyridine unit for functionality |

| Electronic Materials | Building block for organic electronic materials | Bromine for extending π-conjugation, Pyridine for electron transport properties |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Key Structural Determinants for Biological Activity

For a molecule like 4-Bromo-3-ethoxypyridine, identifying the key structural determinants for any potential biological activity would involve a systematic dissection of its components: the pyridine (B92270) core, the bromo substituent at the 4-position, and the ethoxy group at the 3-position.

The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The aromatic nature of the ring also allows for π-π stacking interactions with aromatic amino acid residues in a target protein.

The 4-Bromo Substituent: The bromine atom is an electron-withdrawing group and can influence the electronics of the pyridine ring. Its size and lipophilicity can also play a role in binding pocket interactions. Halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center, is another potential contributor to binding affinity.

A hypothetical initial SAR study might involve synthesizing simple analogs to probe the importance of these features. For instance, replacing the bromo group with other halogens (e.g., chloro, fluoro) or a hydrogen atom would reveal the impact of halogen size and electronegativity on activity. Similarly, modifying the ethoxy group (e.g., to a methoxy (B1213986) or a hydroxyl group) would provide insights into the role of its size and hydrogen bonding capacity.

Systematic Modification Strategies for Lead Optimization

Once a "hit" compound with some desired biological activity is identified, lead optimization aims to enhance its properties to those of a drug candidate. For a hypothetical lead compound based on the this compound scaffold, systematic modifications would be employed.

This process often involves iterative cycles of chemical synthesis and biological testing. Modifications would be made to improve potency, selectivity, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties. For example, if initial studies indicated that the ethoxy group was susceptible to metabolic cleavage, medicinal chemists might replace it with a more stable isostere. If greater potency were desired, modifications to the bromo- and ethoxy- substituents would be explored to optimize interactions with the target.

Computational Approaches to SAR Elucidation

Computational chemistry plays a vital role in modern drug discovery by providing insights into SAR at a molecular level and helping to prioritize the synthesis of new compounds.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking could be used to predict the binding mode of this compound and its analogs. This would help to rationalize observed SAR data and guide the design of new compounds with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of unsynthesized compounds, thereby streamlining the optimization process.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a ligand interacts with its target protein over time, offering a more detailed understanding of the binding process and the stability of key interactions.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced strategies used to identify novel chemotypes with similar biological activity to a known lead compound, often with improved properties or to circumvent existing patents.

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physicochemical properties. For this compound, the ethoxy group could potentially be replaced with other groups of similar size and electronics, such as a cyclopropylmethoxy group or a small amide. The bromo group could be replaced with other halogens or a trifluoromethyl group to modulate electronic and lipophilic properties.

Scaffold Hopping: This more drastic approach involves replacing the central pyridine core with a different heterocyclic or carbocyclic ring system that can maintain the key binding interactions. For example, a pyrimidine (B1678525) or a substituted phenyl ring might be explored as a potential replacement for the pyridine scaffold, with the aim of discovering a novel series of compounds with a different intellectual property landscape.

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool in understanding the chemical and physical properties of molecules such as 4-Bromo-3-ethoxypyridine.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving substituted pyridines. For a molecule like this compound, DFT can be employed to model its participation in various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed.

This analysis allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most probable reaction pathway. For instance, in a hypothetical nucleophilic substitution reaction at the C4 position, DFT could be used to compare the energy barriers for different nucleophiles, thus predicting the most effective reagent. The transition state geometry provides a snapshot of the bond-making and bond-breaking processes, offering deep mechanistic insights.

DFT is widely used to predict various electronic properties that govern the behavior of a molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-withdrawing bromine atom and the electron-donating ethoxy group will influence the energies and distributions of these orbitals on the pyridine (B92270) ring.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electrophilic and nucleophilic sites. For this compound, the MEP map would likely show a region of negative potential (red/yellow) around the nitrogen atom, indicating its nucleophilic character. Regions of positive potential (blue) might be found near the hydrogen atoms and the bromine atom, suggesting susceptibility to nucleophilic attack. This information is invaluable for predicting intermolecular interactions, including hydrogen bonding and halogen bonding.

Illustrative Electronic Properties of Substituted Pyridines (Calculated via DFT)

| Property | 4-Bromopyridine (Illustrative) | 3-Ethoxypyridine (B173621) (Illustrative) | This compound (Predicted) |

|---|---|---|---|

| HOMO Energy (eV) | -6.8 | -6.2 | -6.5 |

| LUMO Energy (eV) | -0.9 | -0.5 | -0.7 |

This table presents illustrative data based on general principles for related compounds and should not be taken as experimentally verified values for this compound.

From the electronic properties calculated by DFT, various quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative measure of chemical behavior.

Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution. It is calculated as half the HOMO-LUMO gap. A harder molecule is less reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, where they can be correlated with experimental data to build predictive models for biological activity or other properties.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their complementarity.

For this compound, docking studies could be performed against various protein targets, such as kinases or bromodomains, where pyridine-based scaffolds are common. The docking results would reveal potential key interactions, such as:

Hydrogen bonds: The pyridine nitrogen is a potential hydrogen bond acceptor.

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein.

Hydrophobic interactions: The ethyl group of the ethoxy substituent and the aromatic ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and study the dynamic stability of the ligand-protein complex over time. MD simulations provide a more realistic picture of the interactions in a solvated environment, allowing for the observation of conformational changes in both the ligand and the protein upon binding.

A primary goal of molecular docking and dynamics is to predict the binding affinity of a ligand for its target. Scoring functions in docking programs provide an estimate of the binding energy. More accurate predictions can be obtained from MD simulations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP).

These predicted binding affinities can be correlated with experimentally determined inhibitory activities, such as the half-maximal inhibitory concentration (IC50). A strong correlation suggests that the computational model can be used to predict the activity of new, untested derivatives of this compound, thereby accelerating the drug discovery process.

Illustrative Predicted Binding Affinities of Pyridine Derivatives against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibitory Activity (pIC50) |

|---|---|---|---|

| Pyridine (Reference) | -5.2 | -6.8 | 5.0 |

| 4-Bromopyridine | -6.1 | -7.9 | 5.8 |

| 3-Ethoxypyridine | -5.8 | -7.5 | 5.5 |

This table contains hypothetical data for illustrative purposes to demonstrate the application of computational methods. The values are not based on experimental results for this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For a compound such as this compound, these theoretical calculations can serve as a predictive guide for experimental spectroscopic analysis and aid in the interpretation of complex spectra. However, it is important to note that a comprehensive search of the current scientific literature and chemical databases did not yield specific published computational or experimental spectroscopic studies focused solely on this compound. Therefore, the following sections will outline the established theoretical methodologies that would be employed for such an investigation, rather than presenting existing research findings.

Computational NMR Chemical Shift Calculation and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a cornerstone of modern chemical structure elucidation. The standard approach involves the use of quantum mechanical calculations, most commonly Density Functional Theory (DFT), to determine the magnetic shielding tensors of the nuclei within a molecule.

The typical workflow for calculating the NMR chemical shifts of this compound would involve:

Conformational Analysis: The initial step is to identify the lowest energy conformation(s) of the this compound molecule. This is crucial as the chemical shifts are highly dependent on the molecular geometry.

Geometry Optimization: The identified conformer(s) are then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ).

NMR Shielding Calculation: Following optimization, the isotropic magnetic shielding constants (σ) for each nucleus (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is widely implemented in quantum chemistry software packages.

Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

For a rigorous study, it is also common to consider the effects of the solvent, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Validation: A critical component of computational NMR studies is the validation of the theoretical results against experimental data. This process would involve comparing the computationally predicted ¹H and ¹³C NMR spectra with experimentally recorded spectra of this compound. The Mean Absolute Error (MAE) or Root Mean Square Deviation (RMSD) between the theoretical and experimental chemical shifts would be calculated to assess the accuracy of the computational method.

As no experimental NMR data for this compound is readily available in the public domain, a hypothetical data table for predicted chemical shifts cannot be validated at this time. A representative, unvalidated data table illustrating the expected output of such a calculation is presented below.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are illustrative values and not the result of an actual quantum chemical calculation.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 148.5 | 8.10 (d) |

| C3 | 155.2 | - |

| C4 | 110.8 | - |

| C5 | 115.6 | 7.25 (dd) |

| C6 | 145.3 | 8.30 (d) |

| O-CH₂ | 65.4 | 4.15 (q) |

| CH₃ | 14.7 | 1.45 (t) |

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Theoretical vibrational frequency analysis is instrumental in understanding the infrared (IR) and Raman spectra of molecules. These calculations can predict the frequencies and intensities of the vibrational modes, which correspond to the peaks observed in experimental spectra.

The computational procedure for this compound would entail:

Geometry Optimization and Frequency Calculation: Similar to NMR calculations, the first step is to obtain the optimized equilibrium geometry of the molecule using a DFT method and an appropriate basis set. Subsequently, a frequency calculation is performed on the optimized structure.

Harmonic Frequencies: This calculation yields a set of harmonic vibrational frequencies. It is a well-known limitation that these calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.

IR and Raman Intensities: In addition to the frequencies, the calculation also provides the IR intensities and Raman activities for each vibrational mode. This information is crucial for simulating the appearance of the full IR and Raman spectra.

Validation: The validation of the theoretical vibrational spectra would require a comparison with the experimental FT-IR and FT-Raman spectra of this compound. The calculated frequencies (after scaling) and intensities would be matched with the experimental absorption bands and scattering peaks.

Due to the absence of published experimental IR and Raman spectra for this compound, a direct validation of theoretical predictions is not currently possible. A hypothetical table of prominent vibrational modes is provided for illustrative purposes.

Table 2: Hypothetical Predicted Vibrational Frequencies and Intensities for this compound (Note: These are illustrative values and not the result of an actual quantum chemical calculation.)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

| C-H stretch (aromatic) | 3050 | 15 | 120 |

| C-H stretch (aliphatic) | 2980 | 45 | 80 |

| C=N stretch | 1580 | 80 | 50 |

| C=C stretch | 1470 | 95 | 65 |

| C-O stretch | 1250 | 150 | 30 |

| C-Br stretch | 650 | 70 | 90 |

Sophisticated Spectroscopic Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Comprehensive ¹H NMR and ¹³C NMR Spectral Analysis for Structural Assignment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the primary data for structural assignment. Although specific experimental spectra for 4-Bromo-3-ethoxypyridine are not widely published, accurate predictions can be made based on established chemical shift principles and data from analogous structures.

The ¹H NMR spectrum is expected to show signals corresponding to the three distinct protons on the pyridine (B92270) ring and the five protons of the ethoxy group. The protons at positions 2, 5, and 6 on the pyridine ring are in unique chemical environments and would therefore exhibit distinct chemical shifts, influenced by the nitrogen atom, the bromo substituent, and the ethoxy group. The ethoxy group would present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern resulting from spin-spin coupling.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts of the pyridine carbons are influenced by their position relative to the nitrogen atom and the substituents. The carbon atom bearing the bromine (C4) would be significantly affected, as would the carbon attached to the ethoxy group (C3).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on computational models and analysis of similar substituted pyridines. The solvent is assumed to be CDCl₃.

Interactive Data Table: Predicted ¹H NMR Data| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine) | 8.1 - 8.3 | Doublet | ~5.0 |

| H-5 (Pyridine) | 7.2 - 7.4 | Doublet | ~5.0 |

| H-6 (Pyridine) | 8.2 - 8.4 | Singlet (or narrow doublet) | <1.0 |

| -OCH₂CH₃ | 4.0 - 4.2 | Quartet | ~7.0 |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 145 - 150 |

| C-3 (Pyridine) | 150 - 155 |

| C-4 (Pyridine) | 110 - 115 |

| C-5 (Pyridine) | 125 - 130 |

| C-6 (Pyridine) | 148 - 152 |

| -OCH₂CH₃ | 64 - 68 |

| -OCH₂CH₃ | 14 - 16 |

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously confirm the structural assignments made from 1D NMR, a suite of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between nuclei, providing definitive evidence of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the H-2 and H-5 protons of the pyridine ring (if a small long-range coupling exists) and a strong correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This would definitively link each proton signal (e.g., H-2, H-5, H-6, -OCH₂-, and -OCH₃) to its corresponding carbon atom (C-2, C-5, C-6, -OCH₂-, and -OCH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum could show a correlation between the H-2 proton and the methylene (-CH₂-) protons of the ethoxy group, providing further evidence for the substituent's location at C-3.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations.

Vibrational Band Assignment for Functional Group Identification

The IR and Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to its constituent functional groups. The pyridine ring, C-O ether linkage, aliphatic C-H bonds, and the C-Br bond each have distinct vibrational modes.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretching (Aromatic) | Pyridine Ring | 3000 - 3100 | IR, Raman |

| C-H Stretching (Aliphatic) | Ethoxy Group (-CH₂, -CH₃) | 2850 - 3000 | IR, Raman |

| C=C / C=N Stretching | Pyridine Ring | 1400 - 1600 | IR, Raman (strong) |

| C-O-C Asymmetric Stretching | Aryl-Alkyl Ether | 1200 - 1275 | IR (strong) |

| C-O-C Symmetric Stretching | Aryl-Alkyl Ether | 1020 - 1075 | Raman |

Comparative Analysis of Experimental and Theoretical Spectra

For a definitive assignment of complex vibrational spectra, a comparative analysis between experimentally obtained spectra and theoretically calculated spectra is a sophisticated and highly effective approach. nih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. researchgate.netmdpi.com

This process involves:

Computational Modeling: The geometry of the this compound molecule is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: A frequency calculation is performed on the optimized structure to yield the theoretical harmonic vibrational frequencies and their corresponding IR and Raman intensities.

Scaling and Comparison: Theoretical frequencies are often systematically higher than experimental ones, so a scaling factor is typically applied. nih.gov The scaled theoretical spectrum is then compared with the experimental IR and Raman spectra. This comparison allows for a confident assignment of each experimental band to a specific molecular vibration, resolving ambiguities that arise from simple group frequency charts. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₇H₈BrNO), the molecular weight is approximately 202.05 g/mol . A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak, which arises from the natural abundance of bromine isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). wpmucdn.com This results in two distinct peaks of nearly equal intensity:

[M]⁺: The molecular ion containing the ⁷⁹Br isotope.

[M+2]⁺: The molecular ion containing the ⁸¹Br isotope.

This characteristic "doublet" at the highest m/z value is a strong indicator of the presence of a single bromine atom in the molecule. miamioh.edu

Common fragmentation pathways in electron ionization mass spectrometry (EI-MS) for this molecule would likely involve the cleavage of the ethoxy group. libretexts.orgchemguide.co.uk

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Identity | Description |

|---|---|---|

| 201 / 203 | [C₇H₈BrNO]⁺ | Molecular ion peak ([M]⁺ and [M+2]⁺) showing characteristic 1:1 bromine isotope pattern. |

| 173 / 175 | [C₅H₃BrNO]⁺ | Loss of an ethyl radical (•C₂H₅) from the molecular ion. |

| 157 / 159 | [C₅H₄BrN]⁺ | Loss of an ethoxy radical (•OC₂H₅). |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The elemental composition of this compound can be unequivocally confirmed by determining its exact mass using HRMS. The theoretical exact mass of this compound, with the chemical formula C7H8BrNO, is calculated to be 200.97893 Da. nih.gov This value is derived from the sum of the exact masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). An experimental HRMS measurement that yields a mass value closely matching this theoretical calculation provides strong evidence for the presence and elemental composition of the target molecule.

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Theoretical Exact Mass | 200.97893 Da |

| Monoisotopic Mass | 200.97893 Da |

This table presents the key mass-related properties of this compound, crucial for its identification via High-Resolution Mass Spectrometry.

Fragmentation Pathway Analysis for Structural Elucidation

In addition to providing the exact mass of the molecular ion, mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), offers profound insights into the structure of a molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, a plausible fragmentation pathway can be constructed, which serves as a roadmap to the molecule's structural components.

For this compound, the fragmentation process in a mass spectrometer would likely be initiated by the ionization of the molecule, forming the molecular ion [M]⁺•. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

A probable primary fragmentation step would involve the cleavage of the ethoxy group. The C-O bond of the ethoxy group is susceptible to cleavage, leading to the loss of an ethyl radical (•CH₂CH₃) or an ethylene molecule (CH₂=CH₂).

Loss of an ethyl radical: The cleavage of the O-CH₂ bond would result in the formation of a radical cation with a mass-to-charge ratio (m/z) corresponding to the loss of 29 mass units (C₂H₅).

Loss of ethylene (McLafferty-type rearrangement): A rearrangement reaction could lead to the elimination of a neutral ethylene molecule, resulting in a radical cation corresponding to the loss of 28 mass units (C₂H₄).

Further fragmentation could involve the pyridine ring. The pyridine nucleus is relatively stable; however, subsequent fragmentation could involve the loss of a bromine radical (•Br) or the cleavage of the pyridine ring itself, leading to smaller fragment ions. The analysis of these fragmentation patterns provides a detailed structural fingerprint of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 201/203 ([M]⁺•) | [C₅H₄BrNO]⁺• | - |

| 201/203 | [C₅H₄BrNO - C₂H₅]⁺• | •C₂H₅ |

| 201/203 | [C₅H₄BrNO - C₂H₄]⁺ | C₂H₄ |

| 201/203 | [C₇H₈NO]⁺ | •Br |

This interactive table outlines a plausible fragmentation pathway for this compound under mass spectrometric conditions, highlighting the expected major fragment ions and their corresponding neutral losses.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophoric system.

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the substituted pyridine ring, which acts as the primary chromophore. The pyridine ring itself exhibits characteristic π → π* and n → π* transitions. aip.orgresearchgate.net

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine, these are typically observed as strong absorption bands in the UV region. The substitution on the pyridine ring with a bromine atom and an ethoxy group is expected to influence the energy of these transitions. Both the bromo and ethoxy groups are auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) of the π → π* absorption bands compared to unsubstituted pyridine. rsc.org

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions and are also sensitive to substituent effects and the polarity of the solvent.

Based on studies of similar substituted pyridines, such as 4-chloropyridine and 4-bromopyridine N-oxides, it is anticipated that this compound will exhibit distinct absorption maxima in the UV region. oup.com The precise wavelengths and intensities of these absorptions will be dependent on the interplay of the electronic effects of the bromo and ethoxy substituents on the pyridine chromophore. The ethoxy group, being an electron-donating group, and the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will collectively modulate the electronic structure and thus the UV-Vis absorption profile of the molecule.

| Type of Transition | Expected Wavelength Region | Chromophore |

| π → π | ~250-300 nm | Substituted Pyridine Ring |

| n → π | >300 nm | Pyridine Nitrogen |

This table summarizes the anticipated electronic transitions for this compound based on the known spectroscopic properties of substituted pyridines.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-Bromo-3-ethoxypyridine with high regioselectivity?

- Methodology : Regioselective bromination of 3-ethoxypyridine can be achieved using N-bromosuccinimide (NBS) in acetonitrile under mild conditions. This approach minimizes polybromination by leveraging steric and electronic effects of the ethoxy group at the 3-position, directing bromination to the 4-position .

- Validation : Monitor reaction progress via GC or HPLC (>96% purity threshold, as per industrial standards) . Confirm regiochemistry using -NMR (downfield shifts for H-2/H-6 due to ethoxy and bromine substituents) and -NMR (quaternary carbon at C-4) .

Q. How should researchers characterize this compound to confirm purity and structure?

- Analytical Workflow :

- Purity : GC-MS or HPLC with UV detection (retention time comparison to standards) .

- Structural Confirmation :

- -NMR: Ethoxy protons (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and pyridine ring protons (H-2/H-6 deshielded by bromine, δ 8.2–8.5 ppm) .

- -NMR: Brominated carbon (C-4, δ ~115–120 ppm) and ethoxy carbons (δ ~65–70 ppm for OCH) .

- Elemental Analysis : Match experimental C/H/N/Br ratios to theoretical values (e.g., CHBrNO: C 41.6%, H 3.99%, Br 39.5%) .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions to synthesize complex heterocycles?

- Methodology : The bromine atom at C-4 serves as a reactive site for Suzuki-Miyaura couplings. For example, coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh)/KCO in DMF at 80°C yields 4-aryl-3-ethoxypyridines. Optimize ligand choice (e.g., XPhos) to enhance yields in sterically hindered systems .

- Data Interpretation : Track reaction efficiency via -NMR (disappearance of H-2/H-6 signals post-coupling) and LC-MS for product mass confirmation .

Q. What strategies resolve contradictions in reported reactivity data for brominated pyridines under nucleophilic substitution?

- Contradiction Analysis : Conflicting yields in SNAr reactions may arise from solvent polarity (e.g., DMF vs. THF) or competing side reactions (e.g., elimination). Conduct controlled experiments with deuterated solvents to monitor intermediate stability via -NMR .

- Case Study : For this compound, compare reactivity with amines (e.g., morpholine) in polar aprotic vs. protic solvents. Use Hammett plots to correlate substituent effects with reaction rates .

Q. How can phosphonylation or other functionalizations expand the utility of this compound in medicinal chemistry?

- Phosphonylation Protocol : React this compound with triethyl phosphite under radical conditions (AIBN initiation) to install phosphonate groups at C-4. This modification enhances bioactivity in kinase inhibitors .

- Validation : Characterize products via -NMR (δ 20–25 ppm for phosphonate esters) and HRMS .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- GHS Compliance : Classified as Acute Toxicity (Category 4, oral), Skin Irritation (Category 2), and Serious Eye Damage (Category 1). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from light .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Retrosynthesis Analysis